Hydrolysis Rate Acceleration: 10,000-Fold Enhancement of Ortho-Acetoxybenzaldehyde vs. Para-Isomer
The ester hydrolysis of 2-formylphenyl acetate (2-acetoxybenzaldehyde) proceeds with a rate acceleration of approximately 10^4 (10,000-fold) relative to the corresponding para-isomer, 4-acetoxybenzaldehyde [1]. The hydrolysis rate in the pH range 6.0-8.5 follows the rate expression Rate = k0 + k[OH⁻], with both the k0 (uncatalyzed) and k[OH⁻] (base-catalyzed) terms exceeding those of the 4-isomer [1]. Isotopic labeling experiments in 18O-labeled water demonstrate that the hydrolyzed acetic acid product contains 50% 18O incorporation, consistent with a mechanism involving intramolecular participation of the ortho-formyl group [1].
| Evidence Dimension | Ester hydrolysis rate |
|---|---|
| Target Compound Data | Relative rate = ~10,000 (referenced to 4-isomer) |
| Comparator Or Baseline | 4-Acetoxybenzaldehyde (para-isomer, CAS 878-00-2); relative rate = 1 (baseline) |
| Quantified Difference | 10,000-fold acceleration (10^4×) |
| Conditions | Aqueous hydrolysis, pH range 6.0-8.5; 18O isotopic labeling experiments |
Why This Matters
This 10,000-fold rate differential determines whether the acetate group remains intact or is cleaved during aqueous workup, biomimetic reactions, or physiological simulations—critical for experimental design and compound selection in medicinal chemistry and chemical biology applications.
- [1] Numerade. The hydrolysis of the ester group in 2-acetoxybenzaldehyde is accelerated by about 10^4, relative to the 4-isomer. Rate expression: Rate = k0 + k[OH⁻]. pH range 6.0-8.5. View Source
